molecular formula C13H6Cl3N B12941399 2,6,9-Trichloroacridine CAS No. 62383-19-1

2,6,9-Trichloroacridine

Cat. No.: B12941399
CAS No.: 62383-19-1
M. Wt: 282.5 g/mol
InChI Key: UMHGLGIOPWQTHG-UHFFFAOYSA-N
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Description

2,6,9-Trichloroacridine is a chlorinated derivative of acridine, a heterocyclic compound containing nitrogen Acridine and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,9-Trichloroacridine typically involves the chlorination of acridine. One common method is the direct chlorination of acridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Chlorination: Acridine is chlorinated using chlorine gas in the presence of a catalyst.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: 2,6,9-Trichloroacridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxyacridine derivatives.

Scientific Research Applications

2,6,9-Trichloroacridine has several scientific research applications, including:

    Biology: The compound is studied for its interactions with biological molecules, such as DNA, due to its planar structure which allows intercalation between DNA base pairs.

    Medicine: Acridine derivatives, including this compound, are investigated for their potential anticancer and antimicrobial properties.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2,6,9-Trichloroacridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer therapies. Additionally, the chlorine atoms may enhance the compound’s ability to interact with specific molecular targets.

Comparison with Similar Compounds

    2,6-Dichloroacridine: Lacks the chlorine atom at the 9 position, which may affect its reactivity and biological activity.

    9-Aminoacridine: Contains an amino group instead of chlorine, leading to different chemical properties and applications.

    Acridine Orange: A well-known dye used in biological staining, differing in its functional groups and applications.

Uniqueness: 2,6,9-Trichloroacridine is unique due to the specific positioning of chlorine atoms, which enhances its chemical reactivity and potential biological activity. The presence of three chlorine atoms at strategic positions on the acridine ring distinguishes it from other acridine derivatives and contributes to its unique properties and applications.

Properties

CAS No.

62383-19-1

Molecular Formula

C13H6Cl3N

Molecular Weight

282.5 g/mol

IUPAC Name

2,6,9-trichloroacridine

InChI

InChI=1S/C13H6Cl3N/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6H

InChI Key

UMHGLGIOPWQTHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=C2Cl)Cl

Origin of Product

United States

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